Triclofos

概要

説明

トリクロフォスは、主に不眠症の治療に使用される鎮静薬です。これは、肝臓で活性化合物トリクロロエタノールに代謝されるプロドラッグです。この化合物は半減期が比較的長く、翌日に眠気を引き起こす可能性があります。 トリクロロエタノールは活性代謝物であり、肝臓の損傷を引き起こす可能性があるため、トリクロフォスは長期にわたって使用しないでください .

準備方法

トリクロフォスは、トリクロロエタノールとリン酸を反応させることによって合成できます。この反応は通常、メタノールなどの溶媒を使用し、目的の生成物が得られるように、温度とpHを慎重に制御する必要があります。 工業生産方法では、多くの場合、大規模な反応器と反応条件の継続的な監視を使用して製品の品質を維持します .

化学反応の分析

トリクロフォスは、次のようなさまざまな種類の化学反応を起こします。

酸化: トリクロフォスは酸化されてトリクロロ酢酸を形成します。

還元: この化合物は還元されてトリクロロエタノールを形成できます。

置換: トリクロフォスは、リン酸基が他の官能基に置換される置換反応を起こすことができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物には、トリクロロエタノールとトリクロロ酢酸が含まれます .

科学研究への応用

トリクロフォスには、次のようなさまざまな科学研究への応用があります。

化学: さまざまな化学反応や合成プロセスで試薬として使用されます。

生物学: 鎮静効果があるため、中枢神経系に関わる研究で使用されます。

科学的研究の応用

Procedural Sedation in Children

Triclofos has been extensively studied for its effectiveness in providing sedation during various medical procedures. Key findings from recent studies include:

- Painless Procedures : A systematic review indicated that this compound is effective for painless procedural sedation, achieving a success rate of 84% to 100% in children. The median dose administered was approximately 44 mg/kg .

- Painful Procedures : For painful procedures, the success rate ranged from 38% to 95%, with a higher median dose of around 76.25 mg/kg . Adverse events were reported more frequently during painful procedures (14.1%) compared to painless ones (1.5%) .

Electroencephalogram (EEG) Sedation

This compound has been utilized as a sedative for EEG studies in children. A study involving 160 children demonstrated that:

- Efficacy : EEG recordings were successfully obtained in 93.1% of cases, with a median sleep onset latency of 30 minutes and a median duration of sleep lasting 90 minutes .

- Adverse Effects : Mild adverse effects such as dizziness and irritability were noted, but no severe complications occurred .

Magnetic Resonance Imaging (MRI)

In pediatric patients undergoing MRI, this compound has shown promising results:

- A study at Tokyo Metropolitan Ohtsuka Hospital established an oral sedation protocol using this compound for young children, leading to improved success rates in MRI procedures .

- The protocol demonstrated that sedation with this compound effectively facilitated MRI scans while minimizing discomfort for young patients .

Comparative Studies

Several comparative studies have evaluated this compound against other sedative agents:

- Versus Total Intravenous Anesthesia (TIVA) : In a study comparing oral this compound with TIVA for MRI scans, it was found that while TIVA had a slightly higher efficacy rate (96%), this compound was effective in about 80% of cases without significant side effects when used correctly .

- Versus Melatonin : A systematic review comparing the efficacy and safety of this compound and melatonin for sleep EEGs indicated comparable effectiveness; however, this compound was associated with a higher incidence of adverse effects .

Safety Profile

The safety profile of this compound has been a concern due to potential adverse effects:

- Commonly reported adverse events include vomiting (7.1 per 100 children) and hypoxia (6.9 per 100 children), primarily observed during painful procedures .

- Overall, serious adverse events are rare, with most incidents being mild and manageable without medical intervention .

Case Study 1: EEG Sedation Efficacy

A prospective observational study evaluated the use of oral this compound in children undergoing EEGs. The study highlighted that:

- After administering an initial dose of 50 mg/kg, followed by an additional dose if necessary, successful sedation was achieved in the majority of cases with minimal adverse effects noted post-procedure .

Case Study 2: MRI Protocol Implementation

The implementation of an oral sedation protocol using this compound for MRI scans significantly improved the success rate of procedures involving young children. This case study emphasizes the importance of standardized protocols in enhancing patient comfort during imaging studies .

作用機序

トリクロフォスは体内でトリクロロエタノールに変換され、脳に作用して眠気を誘発します。トリクロロエタノールは、睡眠に落ちるまでの時間を短縮し、睡眠時間を長くします。 この化合物は、睡眠と弛緩の調節に関与する脳内のγ-アミノ酪酸(GABA)受容体の活動を調節することで、その効果を発揮します .

類似化合物との比較

トリクロフォスは、クロラールヒドラートやトリクロロエタノールなどの他の鎮静剤と似ています。 これは、プロドラッグである点が独特であり、つまり体内で活性型に代謝されます。 これにより、活性化合物のより制御された放出が可能になり、トリクロロエタノールの直接投与と比較して副作用が少なくなる可能性があります .

類似化合物

- クロラールヒドラート

- トリクロロエタノール

- オキシバトナトリウム

生物活性

Triclofos, a sedative-hypnotic agent, is primarily used in pediatric medicine for procedural sedation and the management of sleep disorders. Its biological activity encompasses pharmacological effects, efficacy in clinical settings, and safety profiles. This article synthesizes research findings, case studies, and data analyses regarding the biological activity of this compound.

Pharmacological Properties

This compound is a chlorinated derivative of the sedative chloral hydrate, designed to improve palatability and reduce gastrointestinal irritation. It acts as a central nervous system depressant, enhancing GABAergic activity, which facilitates sedation and sleep induction.

This compound is metabolized in the liver to trichloroethanol (TCEOH), which is responsible for its sedative effects. The pharmacokinetics indicate a half-life of approximately 8.2 hours for TCEOH, with elimination occurring primarily through renal pathways .

Case Studies and Observational Research

-

Sedation in Pediatric EEG Studies :

A study involving 160 children aged 6 months to 5 years assessed the efficacy of this compound for sleep EEG recordings. The results showed that 93.1% of children successfully recorded EEG after administration, with a median sleep onset latency of 30 minutes and a median sleep duration of 90 minutes . Adverse effects were mild, including dizziness and irritability. -

Procedural Sedation :

A systematic review evaluated 17 studies on the use of this compound for procedural sedation in children. The findings indicated that the success rate for painless procedures ranged from 84% to 100%, while painful procedures had a lower success rate of 38% to 95%. The most common adverse events reported were vomiting (7.1 per 100 children) and hypoxia (6.9 per 100 children), primarily in those undergoing painful procedures .

Efficacy Comparison with Other Agents

A randomized controlled trial compared the efficacy and tolerability of melatonin versus this compound for achieving sleep prior to EEG. This compound demonstrated comparable efficacy but with a higher incidence of side effects .

Adverse Effects

The safety profile of this compound highlights several mild to moderate adverse effects:

- Common Adverse Effects :

- Dizziness

- Irritability

- Vomiting

- Severe Adverse Events :

Summary Table of Adverse Effects

| Adverse Effect | Incidence Rate (per 100 children) | Severity |

|---|---|---|

| Vomiting | 7.1 | Mild |

| Hypoxia | 6.9 | Mild |

| Dizziness | Not quantified | Mild |

Case Reports

One notable case involved acute this compound poisoning in a preterm infant, leading to severe hypothermia and coma, underscoring the risks associated with improper dosing or accidental ingestion .

特性

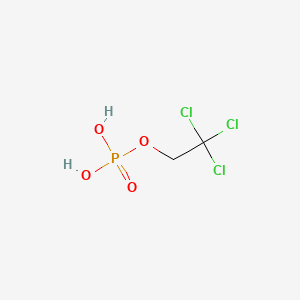

IUPAC Name |

2,2,2-trichloroethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl3O4P/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQRGCZGSFRBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7246-20-0 (mono-hydrochloride salt) | |

| Record name | Triclofos [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023700 | |

| Record name | Triclofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN WATER /MONOSODIUM/, 1 g in 250 ml alcohol; almost insol in ether | |

| Record name | TRICLOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE OR ALMOST WHITE POWDER | |

CAS No. |

306-52-5 | |

| Record name | Trichloroethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triclofos [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclofos | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06753 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanol, 2,2,2-trichloro-, dihydrogen phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triclofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triclofos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICLOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J712EO9048 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICLOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。